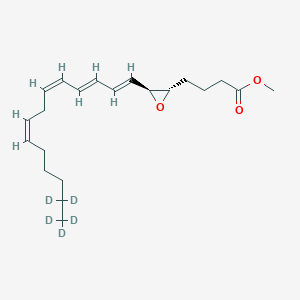

Leukotriene A4-d5 methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-13,13,14,14,14-pentadeuteriotetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2 |

InChI Key |

WTKAVFHPLJFCMZ-RIVYOXCQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Strategic Derivatization for Research Applications

Methodologies for Stereocontrolled Synthesis of Leukotriene A4 Precursors

The synthesis of leukotriene A4 (LTA4) and its analogs is a complex process that demands precise control over the stereochemistry of the molecule. The LTA4 molecule contains a specific arrangement of double bonds and a stereochemically defined epoxide ring, which are crucial for its biological activity. wikipedia.orgarxiv.org Researchers have developed various strategies to achieve this stereocontrol.

Key methodologies often involve the use of chiral starting materials or the application of asymmetric synthesis techniques. researchgate.net One prominent technique is the Sharpless asymmetric epoxidation, which allows for the creation of chiral epoxides from allylic alcohols with high enantioselectivity. researchgate.net This method has been instrumental in building the required stereocenters in leukotriene synthesis. researchgate.net Another approach involves using chiral synthons derived from natural products, such as carbohydrates like 2-deoxy-D-ribose, which serve as templates to construct the molecule with the correct stereochemistry. researchgate.net Convergent synthesis strategies are also common, where different chiral fragments of the molecule are synthesized separately and then coupled together in the final stages. researchgate.net These coupling reactions, often catalyzed by palladium, efficiently form the carbon-carbon bonds needed to complete the leukotriene backbone. researchgate.net These sophisticated synthetic routes ensure the production of LTA4 precursors with the correct absolute configuration, which is essential for their subsequent conversion into biologically active leukotrienes. nih.gov

Isotopic Labeling Strategies for Deuterium (B1214612) Incorporation (e.g., d5)

Isotopically labeled compounds are indispensable tools in biomedical research, particularly for quantitative analysis using mass spectrometry. Leukotriene A4-d5 methyl ester is designed as an internal standard for the accurate measurement of its non-labeled counterpart, LTA4 methyl ester. caymanchem.combiocompare.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. caymanchem.com

In the case of this compound, the deuterium atoms are specifically incorporated at the terminal end of the fatty acid chain. caymanchem.combiocompare.com This strategic placement on the omega-end of the molecule, away from the reactive epoxide and conjugated triene system, ensures that the isotopic label does not interfere with the chemical reactivity or enzymatic conversion of the molecule. The synthesis of such labeled compounds involves using starting materials that already contain the deuterium atoms or introducing them at a suitable stage in the synthetic pathway. acs.org The use of deuterium-labeled standards is a widely adopted practice in the study of eicosanoids and other lipid mediators, as it allows for correction of sample loss during extraction and analytical variability. medchemexpress.comresearchgate.netkobe-u.ac.jp

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formal Name | 5S-trans-5,6-oxido-7E,9E,11Z,14Z-eicosatetraenoic-19,19,20,20,20-d5 acid, methyl ester | caymanchem.com |

| Molecular Formula | C₂₁H₂₇D₅O₃ | caymanchem.combiocompare.com |

| Formula Weight | 337.5 | caymanchem.combiocompare.com |

| Purity | ≥99% deuterated forms (d1-d5) | caymanchem.com |

| Application | Internal standard for GC- or LC-mass spectrometry | caymanchem.combiocompare.com |

Esterification Techniques for Leukotriene A4 Stability Enhancement

Leukotriene A4 in its free acid form is a highly unstable molecule. altmeyers.orgmedchemexpress.comcaymanchem.combiomol.com Its conjugated triene epoxide structure makes it susceptible to rapid hydrolysis under aqueous and particularly acidic conditions. researchgate.netnih.gov This chemical instability poses significant challenges for its storage and use in experimental settings. windows.net

To overcome this, LTA4 is converted to its methyl ester derivative. Esterification of the carboxylic acid group significantly increases the compound's stability, allowing for long-term storage and handling. caymanchem.commedchemexpress.comcaymanchem.comwindows.net The methyl ester form is less prone to the rapid, non-enzymatic degradation that affects the free acid. umich.edu This enhanced stability is crucial, as it ensures the integrity of the compound until it is required for a biological assay. windows.net The esterification is typically achieved using standard chemical methods, such as reaction with diazomethane, although this method requires careful handling due to the reagent's hazardous nature. researchgate.net The resulting Leukotriene A4 methyl ester is often supplied in a non-aqueous solvent like hexane, sometimes with a small amount of a base such as triethylamine (B128534) to further prevent degradation. caymanchem.combiomol.comwindows.net

Controlled Hydrolysis of Leukotriene A4 Methyl Ester to the Biologically Relevant Free Acid Form for In Vitro Assays

For most biological applications, particularly those involving enzymatic assays, the biologically active free acid form of LTA4 is required. nih.govatsjournals.org The stable methyl ester serves as a pro-form that must be converted back to the free acid immediately before use. medchemexpress.comcaymanchem.comwindows.net This conversion is achieved through controlled chemical hydrolysis.

Optimization of Hydrolysis Conditions

The hydrolysis of the methyl ester must be performed under carefully controlled conditions to yield the active LTA4 without causing its degradation. windows.net Alkaline hydrolysis is the standard method. nih.govwindows.netnih.gov Research has shown that the choice of solvent is critical, with acetone (B3395972) being more effective than methanol (B129727) in yielding larger amounts of LTA4. nih.gov A typical optimized protocol involves dissolving the LTA4 methyl ester in a cold, degassed solution of aqueous sodium hydroxide (B78521) (NaOH) in acetone. windows.netmdpi.com The reaction is allowed to proceed for a specific duration under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. windows.netmdpi.com

Table 2: Optimized Conditions for Alkaline Hydrolysis of LTA4 Methyl Ester

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Hydrolysis Solution | Degassed acetone and 0.25 M NaOH (4:1 v/v) | Acetone provides better yield than methanol; degassing and inert atmosphere prevent oxidation. | windows.netnih.gov |

| Temperature | 22°C (reaction); solution prepared at 0°C | Controlled temperature for optimal reaction rate without promoting degradation. | windows.net |

| Time | 40-60 minutes | Sufficient time for complete hydrolysis, with maximum yield observed at 60 minutes. | windows.netnih.govmdpi.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the sensitive polyunsaturated structure. | windows.netmdpi.com |

Stability of Generated Leukotriene A4 Under Experimental Conditions

Once the LTA4 free acid is generated via hydrolysis, its inherent instability remains a major consideration. altmeyers.orgnih.gov In aqueous buffer at physiological pH (7.4) and 37°C, the half-life of LTA4 is very short, reported to be less than 3 seconds. nih.gov This rapid degradation is due to non-enzymatic hydrolysis. nih.gov However, the stability of the generated LTA4 can be significantly influenced by the experimental conditions.

The basic solution resulting from the optimized hydrolysis procedure is stable for approximately 60 minutes at room temperature or up to 12 hours at 0°C. windows.net Furthermore, the stability of LTA4 in aqueous media can be substantially increased by the presence of proteins, such as bovine serum albumin (BSA) or specific fatty acid binding proteins (FABPs). nih.govnih.govsemanticscholar.org These proteins are thought to sequester the LTA4 molecule, protecting its reactive epoxide group from hydrolysis. semanticscholar.org This stabilization is crucial for in vitro assays, allowing sufficient time for the molecule to interact with its target enzymes or receptors. nih.gov

Table 3: Stability (Half-life) of Leukotriene A4 Under Various Conditions

| Condition | Temperature | Half-life | Source |

|---|---|---|---|

| PBS Buffer (pH 7.4) | 37°C | < 3 seconds | nih.gov |

| PBS Buffer (pH 7.4) | 4°C | < 45 seconds | semanticscholar.org |

| In presence of 1 mg/ml BSA (pH 7.4) | Room Temp. | 500 seconds | nih.gov |

| In presence of 5 mg/ml BSA | 25°C | ~19 minutes | nih.gov |

| In presence of Fatty Acid Binding Proteins (FABPs) | 4°C | > 10 minutes | semanticscholar.org |

Enzymatic Transformations and Metabolic Fates of Leukotriene A4 in Cellular and Acellular Research Models

Metabolism via Leukotriene A4 Hydrolase (LTA4H) Pathway

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by converting LTA4 into Leukotriene B4 (LTB4). genecards.orgmdpi.com

Formation of Leukotriene B4 and its Isomers

The primary enzymatic activity of LTA4H is the stereoselective hydrolysis of the unstable epoxide LTA4 to form LTB4, a potent pro-inflammatory lipid mediator. genecards.orgatsjournals.org This conversion is a key step in the 5-lipoxygenase pathway of arachidonic acid metabolism. mdpi.com LTB4 is a powerful chemoattractant for neutrophils, eosinophils, macrophages, and T cells, playing a significant role in a variety of inflammatory diseases. mdpi.com In addition to the enzymatic formation of LTB4, non-enzymatic hydrolysis of LTA4 can lead to the formation of other diastereomeric dihydroxy-eicosatetraenoic acids. biosciencepharma.com

Enzymatic Specificity and Kinetic Studies of LTA4H

LTA4H exhibits a high degree of substrate specificity. A crucial requirement for its epoxide hydrolase activity is a free carboxylic acid at the C-1 position of the fatty acid substrate. atsjournals.org Consequently, Leukotriene A4 methyl ester is not a direct substrate for LTA4H and must first be hydrolyzed to its free acid form, LTA4, to be processed by the enzyme. nih.gov The enzyme's activity is also sensitive to the double-bond geometry of the substrate. atsjournals.org

During its catalytic action, LTA4H is subject to mechanism-based inactivation, also known as suicide inactivation, where the enzyme is covalently modified by its substrate, LTA4. pnas.orgnih.gov This process involves the binding of LTA4 to Tyr-378 within a specific henicosapeptide (residues 365-385) of the enzyme, leading to the irreversible loss of both its epoxide hydrolase and aminopeptidase (B13392206) activities. nih.gov This suicide inactivation is considered a significant mechanism for regulating LTB4 biosynthesis. pnas.org

| Enzyme | Substrate | Km | Vmax | Notes |

| LTA4H | LTA4 | - | - | Requires free carboxylic acid; inactivated by substrate. |

| LTA4H | Pro-Gly-Pro | 1.29 mM | - | Demonstrates aminopeptidase activity. uniprot.org |

Conjugation via Leukotriene C4 Synthase (LTC4S) and Glutathione (B108866) S-Transferases (GSTs)

An alternative metabolic fate for LTA4 is its conjugation with reduced glutathione (GSH) to produce cysteinyl leukotrienes, a process initiated by Leukotriene C4 synthase (LTC4S). nih.gov

Biosynthesis of Sulfidopeptide Leukotrienes (LTC4, LTD4, LTE4)

LTC4S catalyzes the first step in the formation of the sulfidopeptide (cysteinyl) leukotrienes by conjugating LTA4 with GSH to form Leukotriene C4 (LTC4). nih.govnih.gov LTC4 is the parent compound of this family of inflammatory mediators. nih.gov It can be further metabolized by other enzymes to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). biosciencepharma.com These cysteinyl leukotrienes are potent mediators of asthma and allergic hyperresponsiveness, causing effects such as increased vascular permeability, bronchoconstriction, and mucus secretion. nih.govatsjournals.org

Kinetic studies have been performed to characterize the activity of LTC4S.

| Enzyme | Substrate | Km | kcat | kcat/Km |

| Human LTC4S | LTA4 | 30 µM | - | - |

| Human LTC4S | GSH | 300 µM | 12 s⁻¹ | 4 x 10⁴ M⁻¹s⁻¹ |

Table based on data from crystal structure and kinetic analysis of human LTC4S. nih.gov

Role of Specific GST Isoforms in Leukotriene C4 Methyl Ester Formation

While LTC4S is the primary enzyme for LTC4 biosynthesis, other enzymes, specifically from the Glutathione S-transferase (GST) superfamily, can also metabolize LTA4 and its derivatives. Research has shown that cytosolic GSTs can catalyze the conjugation of LTA4-methyl ester with GSH to form LTC4-methyl ester. nih.gov

A study investigating this activity in mammalian skin found that purified GSTs from rat skin cytosol, which predominantly expressed the Pi class of GST isozymes followed by Mu and Alpha classes, exhibited a significant increase in the specific activity for converting LTA4-methyl ester to LTC4-methyl ester. nih.gov This indicates that in addition to their well-known role in xenobiotic detoxification, certain cytosolic GST isoforms are capable of metabolizing physiological substrates like LTA4 derivatives. nih.govnih.govresearchgate.net

Interaction with Other Lipoxygenase Pathways

The LTA4 metabolic hub is a critical branch point that connects not only to the synthesis of pro-inflammatory leukotrienes but also to the generation of specialized pro-resolving mediators (SPMs), such as lipoxins. This metabolic switching is essential for controlling the duration and intensity of the inflammatory response. acs.orgnih.gov

Divergence Towards Lipoxin Biosynthesis (e.g., via 15-Lipoxygenase)

Lipoxins are anti-inflammatory eicosanoids that actively promote the resolution of inflammation. acs.org Their biosynthesis often requires the coordinated action of at least two different lipoxygenases, making transcellular synthesis a common route. nih.gov

LTA4 serves as a key substrate for several lipoxin synthesis pathways:

Via 12-Lipoxygenase (12-LO): During neutrophil-platelet interactions, LTA4 produced by the neutrophil's 5-LO can be transferred to the platelet. The platelet's 12-LO then acts on LTA4 to generate Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4). nih.gov

Via 15-Lipoxygenase (15-LO): In the airways, LTA4 from neutrophils can be converted by 15-LO in epithelial cells or alveolar macrophages to produce LXA4. ersnet.org

This diversion of LTA4 from producing pro-inflammatory leukotrienes to anti-inflammatory lipoxins is termed "eicosanoid class switching" and is a pivotal mechanism for dampening inflammation and initiating tissue repair. ersnet.org Upregulation of 15-LO activity directly favors lipoxin synthesis over leukotriene production. ersnet.org

| Pathway | Key Enzymes | Cellular Interaction | Resulting Mediator | Function | Reference(s) |

| 5-LO / 12-LO | 5-Lipoxygenase, 12-Lipoxygenase | Neutrophil → Platelet | Lipoxin A4/B4 | Anti-inflammatory, Pro-resolving | nih.gov |

| 5-LO / 15-LO | 5-Lipoxygenase, 15-Lipoxygenase | Neutrophil → Epithelial Cell/Macrophage | Lipoxin A4 | Anti-inflammatory, Pro-resolving | ersnet.org |

Co-metabolism with Other Polyunsaturated Fatty Acid Derivatives

The enzymes of the arachidonic acid cascade are not exclusively specific to arachidonic acid (an omega-6 PUFA). They can also metabolize other polyunsaturated fatty acids (PUFAs), leading to a diverse range of bioactive lipid mediators. nih.govresearchgate.net

The balance between different PUFA substrates, particularly omega-6 and omega-3 fatty acids, can significantly influence the type of mediators produced. For instance, 5-lipoxygenase can act on the omega-3 PUFA eicosapentaenoic acid (EPA) to generate LTA5. LTA5 is then converted to LTB5 and LTC5, which are generally considered to be significantly less potent and inflammatory than their arachidonic acid-derived 4-series counterparts (LTB4, LTC4). atsjournals.org

Furthermore, products of one lipoxygenase pathway can influence another. For example, 15-hydroxyeicosatetraenoic acid (15-HETE), the product of 15-LO acting on arachidonic acid, can compete for enzymes in the 5-LO pathway, thereby reducing the formation of leukotrienes and promoting a pro-resolving state. ersnet.orgnih.gov This co-metabolism highlights a complex regulatory network where the availability of different PUFA derivatives dictates the balance between pro-inflammatory and anti-inflammatory signaling.

Advanced Analytical Methodologies and Quantitative Approaches Utilizing Leukotriene A4 D5 Methyl Ester

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry. Leukotriene A4-d5 methyl ester serves this purpose effectively in LC-MS/MS-based analyses of eicosanoids. Its structural similarity to the analytes of interest ensures that it co-elutes with them during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. This co-analysis allows for the correction of variations in sample extraction, recovery, and matrix effects, leading to more accurate and precise quantification.

Quantitative lipidomics aims to measure the absolute or relative abundance of lipid species within a biological system. This compound is instrumental in the development of targeted lipidomics assays for the quantification of leukotrienes and other oxylipins. In a typical workflow, a known amount of the deuterated standard is spiked into a biological sample (e.g., plasma, urine, or cell culture supernatant) prior to lipid extraction. Following extraction and separation by liquid chromatography, the analyte and the internal standard are detected by tandem mass spectrometry (MS/MS). The ratio of the peak area of the endogenous analyte to that of the deuterated internal standard is then used to calculate the concentration of the endogenous compound.

A study on the role of lipoxygenases in the progression of chronic myeloid leukemia utilized a quantitative lipidomics approach to profile eicosanoids in patient samples. In this study, a mixture of deuterated standards, including this compound, was used to quantify a panel of over 80 different eicosanoids. This allowed for the precise measurement of changes in the eicosanoid profile associated with the disease.

The validation of an analytical method is crucial to ensure its reliability and robustness. The use of this compound is integral to this process. Key performance parameters that are assessed include:

Sensitivity: The lower limit of detection (LOD) and lower limit of quantification (LLOQ) are determined to establish the smallest amount of the analyte that can be reliably detected and quantified.

Linearity: A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The linearity of the response is assessed over a defined concentration range.

Reproducibility: The precision of the assay is evaluated by analyzing replicate samples on the same day (intra-assay reproducibility) and on different days (inter-assay reproducibility). The use of the internal standard helps to minimize variability and improve reproducibility.

The following table summarizes typical performance parameters for an LC-MS/MS assay for the quantification of leukotrienes using this compound as an internal standard.

| Parameter | Typical Value | Description |

| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Linearity (r²) | >0.99 | A measure of the correlation between the analyte concentration and the instrument response. |

| Intra-assay Precision (%CV) | <15% | The coefficient of variation for replicate measurements within the same analytical run. |

| Inter-assay Precision (%CV) | <15% | The coefficient of variation for replicate measurements across different analytical runs. |

| Accuracy (%RE) | ±15% | The relative error, which indicates the closeness of the measured value to the true value. |

Development of Quantitative Lipidomics Assays

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Profiling

While LC-MS/MS is the more commonly used technique for eicosanoid analysis, GC-MS can also be employed, particularly for the analysis of volatile and thermally stable compounds. The use of this compound as an internal standard is also applicable in GC-MS-based methods.

Eicosanoids are generally non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC-MS analysis. Common derivatization procedures include:

Esterification: Carboxylic acid groups are converted to their methyl or ethyl esters.

Silylation: Hydroxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers.

This compound, already being a methyl ester, would primarily undergo silylation of any hydroxyl groups present in its degradation products, as Leukotriene A4 itself is highly unstable. The deuterated standard would be subjected to the same derivatization procedure as the endogenous analytes, ensuring that it behaves similarly during the GC-MS analysis.

GC-MS offers high chromatographic resolution, which can be advantageous for separating complex mixtures of eicosanoid isomers. Following separation on the GC column, the derivatized analytes are ionized and detected by the mass spectrometer. The mass spectra of the endogenous analytes and the deuterated internal standard are used for identification and quantification.

Derivatization Procedures for GC-MS Compatibility

Isotopic Dilution Mass Spectrometry for Precise Quantification of Endogenous Leukotrienes

Isotopic dilution mass spectrometry (IDMS) is a definitive method for the quantification of chemical substances. It is based on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The ratio of the unlabeled to the labeled form is then measured by mass spectrometry.

This compound is an ideal internal standard for IDMS analysis of leukotrienes. Its use in this context allows for the most accurate and precise quantification possible, as it corrects for all potential sources of error in the analytical workflow, from sample preparation to instrumental analysis. This high level of accuracy is particularly important in clinical and research settings where precise measurements are critical for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Mechanistic Investigations and Cellular Pathway Studies Facilitated by Leukotriene A4 D5 Methyl Ester

In Vitro Enzyme Activity Assays and Kinetic Characterization

The instability of Leukotriene A4 (LTA4) free acid presents a significant challenge for in vitro enzyme assays. caymanchem.com The methyl ester form offers a more stable alternative, which can be readily hydrolyzed to the active free acid when needed. caymanchem.com The deuterated version, Leukotriene A4-d5 methyl ester, is primarily used as an internal standard for accurate quantification of the enzymatic products by mass spectrometry. bertin-bioreagent.comcaymanchem.com

Assaying Leukotriene A4 Hydrolase Activity

Leukotriene A4 hydrolase (LTA4H) is a key bifunctional enzyme that catalyzes the hydrolysis of LTA4 to form Leukotriene B4 (LTB4), a potent chemoattractant. mdpi.comnih.gov Assaying the epoxide hydrolase activity of LTA4H is crucial for understanding its catalytic mechanism and for the discovery of potential inhibitors.

A common method for assessing LTA4H activity involves the use of LTA4 methyl ester as a substrate precursor. The methyl ester is hydrolyzed to LTA4, which is then incubated with the enzyme. mdpi.comnih.gov The reaction is terminated, and the product, LTB4, is quantified, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

In a typical assay protocol, recombinant human LTA4H is incubated with the test compound before the addition of freshly prepared LTA4 (from the hydrolysis of LTA4 methyl ester). mdpi.com The amount of LTB4 produced is then measured to determine the enzyme's activity and the inhibitory effect of the test compound. While specific kinetic parameters can vary between studies and experimental conditions, research has determined the kinetic constants for LTA4H. For instance, studies with the wild-type enzyme have reported Km values for LTA4 ranging from 6 to 28 µM and kcat values between 0.21 and 0.47 s-1 for the epoxide hydrolase activity. nih.gov

Table 1: Representative Kinetic Parameters for Human LTA4 Hydrolase

| Parameter | Reported Value Range |

| Km for LTA4 | 6 - 28 µM |

| kcat | 0.21 - 0.47 s-1 |

Note: These values are representative and can vary based on specific assay conditions. nih.gov

Leukotriene A4 and its methyl ester have also been identified as mechanism-based inactivators of LTA4 hydrolase, where the substrate itself leads to irreversible loss of enzyme activity. ki.seresearchgate.net This "suicide inactivation" is an important characteristic of the enzyme's function. ki.se

Assaying Leukotriene C4 Synthase Activity

Leukotriene C4 synthase (LTC4S) catalyzes the conjugation of LTA4 with glutathione (B108866) to produce Leukotriene C4 (LTC4), the parent of the cysteinyl leukotrienes. unina.itjci.org Similar to LTA4H assays, the instability of LTA4 necessitates the use of more stable precursors or careful handling. LTA4 methyl ester has been shown to be an effective substrate for LTC4S in cell-free systems. jci.org

In these assays, microsomes from cells expressing LTC4S are incubated with LTA4 methyl ester and glutathione. The reaction product, LTC4 methyl ester, is then extracted and quantified. Here, this compound can be used to generate a deuterated product, LTC4-d5 methyl ester, which serves as an ideal internal standard for quantification by UPLC-MS/MS, ensuring high accuracy and precision in determining enzyme activity. medchemexpress.com

One study detailed the determination of LTC4 synthase activity using microsomes from HEK293 cells stably expressing the enzyme. The reaction was initiated by adding LTA4-methyl ester and stopped with methanol (B129727). For accurate quantification, a deuterated internal standard, LTC4-d5 methyl ester, was added before solid-phase extraction and subsequent analysis by UPLC-MS/MS. medchemexpress.com

Elucidation of Enzymatic Inhibition and Activation Mechanisms

The development of specific inhibitors for leukotriene biosynthetic enzymes is a key therapeutic strategy for inflammatory diseases. This compound and its non-deuterated form play a crucial role in the discovery and characterization of these inhibitors.

Identification of Novel Inhibitors for Leukotriene Biosynthesis Enzymes

The search for novel inhibitors of LTA4H and LTC4S often involves high-throughput screening of compound libraries. The in vitro enzyme assays described above, utilizing LTA4 methyl ester as a substrate, are fundamental to this process. Potential inhibitors are tested for their ability to reduce the formation of LTB4 or LTC4.

A study focused on identifying new human LTA4H inhibitors employed a structure-based pharmacophore model to screen a chemical database. The most promising hits were then tested in vitro for their ability to inhibit the epoxide hydrolase activity of LTA4H. In this validation step, LTA4 methyl ester was used to generate the substrate LTA4, and the inhibition of LTB4 formation was measured. mdpi.com This approach successfully identified a compound that showed 73.6% inhibition of the enzyme's basal activity. mdpi.com

Structure-Based Pharmacophore Modeling for Target Engagement Studies

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a pharmacophore that are responsible for its biological activity. nih.govfrontiersin.org In the context of leukotriene biosynthesis, structure-based pharmacophore models are developed using the crystal structures of enzymes like LTA4H. mdpi.com

While this compound is not directly used in the computational modeling itself, it is essential for the experimental validation of the model's predictions. After a virtual screening campaign identifies potential inhibitors based on the pharmacophore model, these "hits" must be tested in biological assays to confirm their activity. mdpi.comclearsynth.com As described previously, LTA4 methyl ester serves as the substrate precursor in these assays, and the use of a deuterated internal standard, such as one derived from this compound, ensures the accuracy of the quantitative data used to validate the pharmacophore model's predictive power. mdpi.comclearsynth.com

Studies in Isolated Cells and Subcellular Fractions to Map Biosynthetic Routes

This compound is an invaluable tool for tracing the metabolic fate of LTA4 in complex biological systems, such as isolated cells and subcellular fractions. The deuterium (B1214612) label allows researchers to distinguish the exogenously added substrate from the endogenous pool of leukotrienes, enabling precise mapping of biosynthetic pathways.

One of the key discoveries in leukotriene biology is the process of transcellular metabolism, where an intermediate synthesized in one cell is transferred to and processed by a neighboring cell. caymanchem.comcaymanchem.com For example, neutrophils, which are rich in 5-lipoxygenase, can produce LTA4 and then transfer it to platelets, which lack 5-lipoxygenase but express LTC4 synthase. caymanchem.comcardiff.ac.uk The platelets then convert the neutrophil-derived LTA4 into LTC4. cardiff.ac.uk The use of deuterated LTA4 (generated from its methyl ester) in co-incubations of neutrophils and platelets has been instrumental in demonstrating this intercellular transfer and in quantifying the efficiency of this pathway. caymanchem.comcardiff.ac.uk

Studies using subcellular fractions have also been crucial in delineating the location of the enzymes involved in leukotriene biosynthesis. For instance, research with rat liver homogenates has shown that LTB4 synthesis is primarily located in the cytosolic fraction, whereas LTC4 synthesis occurs mainly in the microsomal fraction. researchgate.net Tracing the conversion of labeled LTA4 in these fractions helps to pinpoint the cellular compartments responsible for each step of the pathway.

Table 2: Research Applications of this compound and its Non-deuterated Form

| Research Area | Application | Key Finding | Reference(s) |

| Enzyme Kinetics | Substrate for LTA4H and LTC4S assays. | Enabled determination of kinetic parameters (Km, kcat) for LTA4H and characterization of LTC4S activity. | nih.govjci.org |

| Inhibitor Screening | Substrate in assays to test novel LTA4H inhibitors identified through pharmacophore modeling. | Validation of computationally identified inhibitors, with one compound showing significant inhibition. | mdpi.com |

| Transcellular Metabolism | Tracer in neutrophil-platelet co-incubations. | Demonstrated the transfer of LTA4 from neutrophils to platelets for LTC4 synthesis. | caymanchem.comcardiff.ac.uk |

| Subcellular Localization | Substrate for assays with liver subcellular fractions. | Localized LTB4 synthesis to the cytosol and LTC4 synthesis to the microsomes. | researchgate.net |

Analysis in Mast Cells, Eosinophils, and Neutrophils

Mast cells, eosinophils, and neutrophils are primary producers of leukotrienes, initiating the leukotriene biosynthetic cascade by converting arachidonic acid into the unstable epoxide LTA4 via the 5-lipoxygenase (5-LO) enzyme. caymanchem.comsanbio.nl The study of these pathways is critical to understanding the inflammatory and allergic responses these cells mediate.

The use of this compound as an internal standard is pivotal for quantifying the flux through these pathways. In stimulated neutrophils, for example, LTA4 is rapidly converted to Leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or conjugated with glutathione to form Leukotriene C4 (LTC4) by LTC4 synthase. netascientific.com By adding a known quantity of LTA4-d5 methyl ester to cell lysates, researchers can accurately measure the amounts of endogenous LTA4 metabolites produced, providing a quantitative snapshot of the cellular response to specific stimuli. This is crucial for comparing the enzymatic activities and metabolic capacities of different cell types or under different experimental conditions. For instance, such methods are fundamental in studies investigating how genetic variations or pharmacological agents affect leukotriene production in neutrophils, mast cells, or eosinophils, which are key players in conditions like asthma and allergic rhinitis. caymanchem.com

| Cell Type | Key Enzyme | Primary Product from LTA4 | Role of LTA4-d5 Methyl Ester |

| Neutrophils | LTA4 hydrolase, LTC4 synthase | LTB4, LTC4 | Quantification of metabolic flux |

| Eosinophils | 5-Lipoxygenase, LTC4 synthase | LTA4, LTC4 | Standard for measuring pathway activity |

| Mast Cells | 5-Lipoxygenase, LTC4 synthase | LTA4, LTC4 | Internal standard for metabolite analysis |

Investigations in Platelets, Erythrocytes, and Endothelial Cells

While not primary producers of LTA4, platelets, erythrocytes, and endothelial cells play a crucial role in the transcellular metabolism of leukotrienes. caymanchem.combertin-bioreagent.com These cells can take up LTA4 released from neutrophils and convert it into other bioactive lipid mediators. netascientific.com This intercellular communication network significantly amplifies the inflammatory signal.

Platelets: Human platelets can efficiently convert neutrophil-derived LTA4 into LTC4, as they possess LTC4 synthase. caymanchem.comnih.gov Studies exploring this interaction rely on stable isotope-labeled standards like LTA4-d5 methyl ester to trace the metabolic fate of LTA4. For instance, co-incubation experiments of neutrophils and platelets have demonstrated that platelets can generate significant amounts of LTC4 from LTA4 supplied by neutrophils, a finding substantiated through quantitative mass spectrometry that uses deuterated standards for accuracy. researchgate.net

Endothelial Cells: Similar to platelets, endothelial cells can metabolize LTA4 to LTC4. nih.gov Investigations into the kinetics of this process have compared the efficiency of LTC4 formation in platelets versus endothelial cells, revealing differences in their enzymatic capacities. nih.gov Such comparative studies are facilitated by the precise quantification enabled by internal standards like LTA4-d5 methyl ester.

Erythrocytes: Human erythrocytes contain a distinct LTA4 hydrolase and can convert LTA4 into LTB4. caymanchem.com The use of LTA4-d5 methyl ester allows researchers to quantify the contribution of erythrocytes to the total LTB4 pool in the bloodstream, highlighting their role in modulating inflammatory responses.

Utilization in Animal Models to Investigate Lipid Mediator Dysregulation

Animal models are indispensable for studying the complex roles of lipid mediators in health and disease. This compound serves as a critical analytical tool in these in vivo studies, enabling the precise measurement of leukotriene pathway metabolites in various biological contexts.

Studies in Specific Knock-out/Knock-in Animal Models

Knock-out (KO) or knock-in (KI) mouse models, where specific genes in the leukotriene pathway are deleted or altered, are powerful tools for dissecting the function of individual enzymes and receptors. genome.gov For example, mice lacking the gene for LTA4 hydrolase (Lta4h KO mice) are used to study the specific roles of LTB4 in inflammatory diseases. jax.org

In such studies, lipidomic analysis is performed to confirm the absence of the target metabolite and to uncover compensatory changes in other lipid mediator pathways. By spiking tissue or fluid samples from these animals with LTA4-d5 methyl ester (or other relevant deuterated standards like LTB4-d4 or LTC4-d5), researchers can accurately quantify the levels of LTB4, LTC4, and other eicosanoids. caymanchem.comcaymanchem.com This methodology allows for a direct comparison between wild-type and KO/KI animals, providing clear evidence of the gene's function in vivo. For example, in a KO model for an enzyme involved in leukotriene synthesis, mass spectrometry analysis using deuterated standards would confirm the expected decrease or absence of specific leukotrienes, thereby validating the model and elucidating the enzyme's role in a disease state like inflammatory bowel disease or neuro-inflammation. mdpi.comnih.gov

| Animal Model Type | Purpose | Role of LTA4-d5 Methyl Ester / Deuterated Standards |

| Lta4h Knock-out | Investigate the specific role of LTB4 in inflammation. jax.org | Quantify the absence of LTB4 and measure other eicosanoids. |

| 5-Lipoxygenase Knock-out | Study the overall contribution of the 5-LO pathway to disease. | Confirm the absence of all leukotrienes (LTB4, LTC4). |

| mPGES-1 Knock-out | Examine the role of PGE2 in inflammation and its interplay with leukotriene pathways. mdpi.com | Quantify changes in leukotriene profiles secondary to altered prostaglandin (B15479496) synthesis. |

Analysis of Lipid Mediator Profiles in Biological Tissues and Fluids (e.g., Retinal, Peritoneal)

The dysregulation of leukotriene pathways is implicated in numerous pathologies. Analyzing lipid mediator profiles in specific tissues and biological fluids provides crucial insights into disease mechanisms.

Retinal Tissue: In studies of diabetic retinopathy, for instance, researchers have investigated the role of leukotrienes in retinal inflammation. arvojournals.org To measure leukotriene levels, retinal tissue is isolated, and after extraction, deuterated internal standards are added to the sample. arvojournals.org Mass spectrometric analysis then provides a quantitative profile of various eicosanoids. In a mouse model of diabetic retinopathy, this technique demonstrated increased leukotriene synthesis, implicating the 5-lipoxygenase pathway in the disease's progression. arvojournals.org Although the study mentions using LTA4 methyl ester to generate LTA4 for addition to retinal incubations and using deuterated LTB4 for quantification, the principle directly applies to the utility of LTA4-d5 methyl ester as a standard for its more stable precursor. arvojournals.org

Peritoneal Fluid: Peritonitis is a classic animal model of acute inflammation. Analysis of peritoneal lavage fluid allows for the study of inflammatory cell influx and the mediators involved. By using deuterated standards, including those for leukotriene pathway metabolites, researchers can create a detailed timeline of lipid mediator production during the inflammatory response. This has been used in LTA4 hydrolase deficient mice to show a lack of LTB4 production in peritoneal lavage fluids during experimental peritonitis. jax.org These quantitative data are essential for understanding the pro-inflammatory and pro-resolving phases of inflammation and for testing the efficacy of anti-inflammatory drugs.

Future Perspectives and Emerging Directions in Leukotriene A4 Research

Development of Novel Isotopic Variants and Analogs for Enhanced Research Utility

The transient nature of LTA4 as a free acid presents significant analytical challenges. caymanchem.com Its methyl ester form offers increased stability, and the incorporation of stable isotopes, such as deuterium (B1214612), into its structure provides an invaluable tool for quantitative analysis. caymanchem.combertin-bioreagent.com Leukotriene A4-d5 methyl ester, which contains five deuterium atoms, is designed for use as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. nih.govcaymanchem.com These standards co-elute with the endogenous analyte and exhibit identical ionization efficiency and fragmentation patterns, allowing for correction of sample loss during extraction and purification, as well as variations in instrument response. nih.govcaymanchem.com This ensures high precision and accuracy in the measurement of leukotrienes in complex biological matrices. nih.gov

Future research will likely focus on the development of a wider array of isotopic variants of LTA4 and other leukotrienes. This could include labeling with other stable isotopes like 13C and 15N. nih.gov The synthesis of these novel analogs will enable more sophisticated multiplex analyses, where multiple leukotrienes and related lipid mediators can be quantified simultaneously. nih.gov Furthermore, the creation of analogs with specific isotopic labeling patterns can aid in elucidating metabolic pathways and the activities of enzymes involved in leukotriene biosynthesis and degradation. nih.gov

| Compound | Application | Key Features |

| This compound | Internal standard for LTA4 methyl ester quantification. bertin-bioreagent.com | Contains five deuterium atoms; provides stability for analysis. caymanchem.combertin-bioreagent.com |

| [1,1-18O2]LTE4 | Internal standard for cysteinyl leukotriene analysis. nih.gov | Labeled with stable oxygen isotopes. nih.gov |

| [14,15,17,17,18,18-2H6]LTB4 | Internal standard for LTB4 analysis. nih.gov | Labeled with six deuterium atoms. nih.gov |

Advancements in High-Throughput Screening for Modulators of Leukotriene Pathways

High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large chemical libraries for their ability to modulate specific biological targets. In the context of the leukotriene pathway, HTS assays are employed to identify inhibitors of key enzymes such as LTA4 hydrolase (LTA4H) and 5-lipoxygenase (5-LO), as well as antagonists of leukotriene receptors. bohrium.combohrium.com

Recent advancements in HTS platforms, including the integration of sophisticated analytical techniques like LC-MS, have significantly enhanced the ability to profile the effects of small molecules on the entire arachidonic acid cascade. nih.gov This allows for the simultaneous monitoring of numerous eicosanoids, providing a comprehensive view of a compound's selectivity and potential off-target effects. nih.gov This "polypharmacology" approach is crucial for understanding the differential therapeutic efficacies of structurally similar compounds. nih.gov

Future HTS efforts will likely incorporate more physiologically relevant cell-based assays and complex biological systems to better predict in vivo efficacy. The development of novel screening libraries, such as those based on natural products and their derivatives, may also lead to the discovery of new chemical scaffolds for leukotriene pathway modulators. acs.org

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

The complexity of the immune and inflammatory responses necessitates a systems-level understanding that can only be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comthermofisher.com This multi-omics approach provides a holistic view of the molecular changes that occur during disease processes and in response to therapeutic interventions. mdpi.comthermofisher.com

In the context of leukotriene research, integrated -omics studies have already begun to yield significant insights. For example, the combined analysis of proteomics and metabolomics data from plasma has identified arachidonic acid metabolism as a key regulatory pathway in thyroid cancer. rsc.org Similarly, multi-omics analysis of eosinophils has revealed the role of the cysteinyl leukotriene biosynthetic pathway in allergic diseases. nih.govfrontiersin.org

Future research will see a deeper integration of these datasets, facilitated by advancements in bioinformatics and computational biology. nih.gov This will enable the construction of detailed network models of the leukotriene pathway and its interactions with other signaling networks. Such models will be invaluable for identifying novel biomarkers for disease diagnosis and prognosis, as well as for pinpointing new therapeutic targets. spandidos-publications.com

| Omics Approach | Focus | Application in Leukotriene Research |

| Genomics | Genetic variants, gene presence/absence. thermofisher.com | Identifying genetic predispositions to inflammatory diseases related to leukotriene pathways. ahajournals.org |

| Transcriptomics | Gene expression (RNA). thermofisher.com | Analyzing changes in gene expression of leukotriene pathway enzymes in response to stimuli. nih.gov |

| Proteomics | Protein abundance and modifications. thermofisher.com | Quantifying the levels of enzymes like LTA4 hydrolase in disease states. nih.gov |

| Metabolomics | Small molecule metabolites. thermofisher.com | Measuring the levels of leukotrienes and other eicosanoids in biological samples. creative-proteomics.com |

Elucidating the Role of Chiral Purity in Biological Studies

Chirality, or the "handedness" of a molecule, is a fundamental property in biology, as enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological activities. ijpsonline.com In the leukotriene pathway, the stereochemistry of the molecules is crucial for their biological function. For instance, the conversion of LTA4 to leukotriene B4 (LTB4) by LTA4H is a stereospecific reaction, resulting in the formation of the 12R-hydroxyl enantiomer, which is key to its bioactivity. mdpi.com

The synthesis of oxylipins, including leukotrienes, through enzymatic pathways typically results in the formation of a single, pure enantiomer. In contrast, autoxidation processes often produce racemic mixtures (equal amounts of both enantiomers). acs.org Therefore, determining the chiral purity of leukotrienes in biological samples can provide insights into their biosynthetic origins and biological roles. acs.org

Future research will require the continued development and application of advanced chiral separation techniques, such as chiral supercritical fluid chromatography and chiral high-performance liquid chromatography (HPLC), to accurately quantify individual enantiomers. acs.orgresearchgate.net This will be essential for understanding the distinct biological effects of different stereoisomers and for the development of stereochemically pure therapeutic agents that target the leukotriene pathway. ijpsonline.com

Computational Chemistry and Molecular Docking Studies for Enzyme-Substrate Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and for understanding the intricacies of enzyme-substrate interactions. chemrxiv.org Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed, atomistic-level insights into how ligands bind to their target proteins. acs.orgplos.org

In the study of the leukotriene pathway, these computational approaches have been extensively used to investigate the binding of substrates and inhibitors to enzymes like LTA4H. plos.orgnih.gov Molecular docking studies can predict the binding poses of potential inhibitors within the active site of LTA4H, helping to guide the design of more potent and selective compounds. thesciencein.orgnih.gov MD simulations can then be used to explore the dynamic behavior of the enzyme-ligand complex over time, providing a more complete picture of the binding event. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations have further enhanced our understanding of the catalytic mechanism of LTA4H, elucidating the step-by-step process of LTA4 conversion to LTB4. mdpi.comacs.org Future computational studies will likely involve the use of more advanced techniques, such as machine learning-based potentials, to improve the accuracy of these simulations. chemrxiv.org The integration of computational and experimental data will continue to be a powerful strategy for unraveling the complexities of the leukotriene pathway and for the rational design of novel therapeutics. acs.org

| Computational Technique | Purpose | Application to LTA4H |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. thesciencein.org | Screening virtual libraries of compounds to identify potential LTA4H inhibitors. acs.orgnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. plos.org | Investigating the stability and dynamics of LTA4H in complex with inhibitors. nih.gov |

| QM/MM Calculations | Combines quantum mechanics and classical molecular mechanics. mdpi.com | Elucidating the detailed chemical mechanism of the enzymatic reaction catalyzed by LTA4H. acs.org |

Q & A

Q. How is Leukotriene A4-d5 methyl ester utilized as an internal standard in lipid quantification studies?

this compound is a deuterated analog of endogenous leukotriene A4 methyl ester, designed for precise quantification via mass spectrometry (MS). Its deuterium atoms (5D) provide a distinct mass shift, enabling discrimination from the non-deuterated form in biological samples. Researchers use it to calibrate LC-MS or GC-MS systems by spiking known concentrations into samples, ensuring accurate measurement of endogenous leukotriene levels through isotopic dilution . Methodologically, prepare a standard curve using serial dilutions of the deuterated compound and validate linearity, precision, and recovery rates across relevant concentration ranges.

Q. What chromatographic techniques are optimal for isolating this compound from complex biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is recommended, as the compound’s lipophilic methyl ester group enhances retention. Use mobile phases such as acetonitrile/water (with 0.1% formic acid) for improved ionization in MS detection. Solid-phase extraction (SPE) with hydrophobic interaction cartridges can pre-concentrate the compound from plasma or tissue homogenates, reducing matrix interference .

Q. What storage conditions preserve the stability of this compound in experimental workflows?

Store lyophilized this compound at –20°C in airtight, light-protected vials. For stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis of the methyl ester group. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit isotopic exchange under fluctuating conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification data when using this compound across different MS platforms?

Discrepancies often arise from variations in ionization efficiency (e.g., ESI vs. APCI), collision-induced dissociation (CID) parameters, or detector sensitivity. To harmonize

Q. What strategies validate enzymatic conversion efficiency of Leukotriene A4 methyl ester to downstream metabolites in vitro?

To study metabolic pathways (e.g., conversion to leukotriene B4 via LTA4 hydrolase):

Q. What analytical steps confirm the absence of isotopic cross-talk in multiplexed lipidomic assays using this compound?

Isotopic cross-talk occurs when naturally occurring 13C or 15N isotopes overlap with deuterium signals. Mitigation strategies include:

- Using HRMS to resolve mass differences (e.g., Q-TOF or Orbitrap systems).

- Validating selectivity via parallel reaction monitoring (PRM) or MS/MS fragmentation.

- Incorporating blank samples to identify background interference .

Q. How should researchers design isotopic tracing experiments to map the metabolic fate of Leukotriene A4 derivatives in vivo?

- Administer this compound via controlled delivery (e.g., intravenous infusion in model organisms).

- Collect timed biospecimens (plasma, tissues) and extract lipids using methanol/chloroform.

- Quantify deuterium incorporation into downstream eicosanoids (e.g., LTB4, LTC4) using HRMS.

- Apply kinetic modeling to estimate turnover rates and compartmental distribution .

Methodological Considerations

- Synthesis & Purity Validation : this compound is synthesized via deuterium incorporation at specific carbon positions, followed by methyl esterification. Purify intermediates using flash chromatography and confirm structural integrity via NMR (1H, 13C) and HRMS. Purity thresholds (≥99%) are critical to avoid co-eluting impurities in MS workflows .

- Data Robustness Testing : Include negative controls (e.g., enzyme inhibitors) and replicate analyses (n ≥ 3) to assess intra-assay variability. Use statistical tools (e.g., Grubbs’ test) to identify outliers in quantification datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.